An In-depth Technical Guide to 8-Nitroquinazolin-4-ol: Chemical and Physical Properties
An In-depth Technical Guide to 8-Nitroquinazolin-4-ol: Chemical and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Nitroquinazolin-4-ol is a heterocyclic organic compound belonging to the quinazolinone family. The quinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds, including those with anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a nitro group at the 8-position of the quinazolinone ring system is expected to significantly influence its electronic properties, reactivity, and biological activity. This technical guide provides a comprehensive overview of the known and predicted chemical and physical properties of 8-Nitroquinazolin-4-ol, offering insights for its synthesis, characterization, and potential applications in drug discovery and development.
Chemical Properties
Structure and Tautomerism
8-Nitroquinazolin-4-ol, with the chemical formula C₈H₅N₃O₃, possesses a bicyclic structure composed of a pyrimidine ring fused to a benzene ring, with a nitro group substituted at the 8-position. An important characteristic of 4-hydroxyquinazolines is their existence in a tautomeric equilibrium between the enol form (8-nitroquinazolin-4-ol) and the more stable keto form (8-nitro-3H-quinazolin-4-one). Spectroscopic evidence and computational studies on related quinazolinones suggest that the keto tautomer is the predominant form in both the solid state and in polar solvents. This is a critical consideration for its reactivity and biological interactions.
Caption: Tautomeric equilibrium of 8-Nitroquinazolin-4-ol.
Synthesis of 8-Nitroquinazolin-4-ol
The most direct and established method for the synthesis of 4(3H)-quinazolinones is the Niementowski quinazoline synthesis. This reaction involves the thermal condensation of an anthranilic acid with an amide. For the synthesis of 8-Nitroquinazolin-4-ol, the logical starting materials would be 2-amino-3-nitrobenzoic acid and formamide.
Caption: Proposed synthesis of 8-Nitroquinazolin-4-ol.
Experimental Protocol: Niementowski Synthesis (General Procedure)
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-3-nitrobenzoic acid (1.0 equivalent) and an excess of formamide (10-20 equivalents).
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Heating: Heat the reaction mixture to 150-170 °C and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water with vigorous stirring to precipitate the product.
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Isolation: Collect the solid product by vacuum filtration.
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Purification: Wash the crude product with cold water and then recrystallize from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the purified 8-Nitroquinazolin-4-ol.
Physical Properties
Due to the limited availability of specific experimental data for 8-Nitroquinazolin-4-ol in publicly accessible literature, the following table combines known data with predicted values and data from its close isomer, 6-nitroquinazolin-4-ol, for comparative purposes.
| Property | 8-Nitroquinazolin-4-ol (Predicted/Supplier Data) | 6-Nitroquinazolin-4-ol (Experimental Data) |
| Molecular Formula | C₈H₅N₃O₃ | C₈H₅N₃O₃ |
| Molecular Weight | 191.14 g/mol | 191.15 g/mol [1] |
| Appearance | Off-white to yellow solid (Predicted) | Tan to brown solid[1] |
| Melting Point | 248 °C (Predicted) | >300 °C |
| Boiling Point | 393.0 °C at 760 mmHg (Predicted)[2] | Not available |
| Density | 1.64 g/cm³ (Predicted)[2] | Not available |
| Solubility | Sparingly soluble in water; soluble in DMSO, DMF (Predicted) | Soluble in DMSO, DMF |
| pKa | -0.96 (Predicted) | Not available |
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy (Predicted, in DMSO-d₆)
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Aromatic Protons: Three protons in the aromatic region (δ 7.5-8.5 ppm), exhibiting coupling patterns consistent with a 1,2,3-trisubstituted benzene ring.
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N-H Proton: A broad singlet in the downfield region (δ 12.0-13.0 ppm) corresponding to the N-H proton of the quinazolinone ring.
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C-H Proton (Pyrimidine Ring): A singlet around δ 8.0-8.5 ppm for the proton at the 2-position of the quinazoline ring.
¹³C NMR Spectroscopy (Predicted, in DMSO-d₆)
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Carbonyl Carbon: A peak in the range of δ 160-165 ppm.
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Aromatic Carbons: Six distinct signals in the aromatic region (δ 115-150 ppm). The carbon bearing the nitro group (C-8) would be expected to be significantly downfield.
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C2 Carbon: A peak around δ 145-150 ppm.
Infrared (IR) Spectroscopy (Predicted, KBr Pellet)
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N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹.
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C=O Stretch: A strong, sharp absorption band around 1680-1700 cm⁻¹.
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N-O Stretch (Nitro Group): Two strong absorption bands, one asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.
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C=N Stretch: An absorption band in the region of 1600-1620 cm⁻¹.
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Aromatic C-H Stretch: Absorptions above 3000 cm⁻¹.
Mass Spectrometry (Predicted, EI)
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Molecular Ion Peak (M⁺): An intense peak at m/z = 191, corresponding to the molecular weight of the compound.
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Fragmentation Pattern: Expect fragmentation involving the loss of NO₂ (m/z = 145), CO (m/z = 163), and other characteristic fragments of the quinazolinone ring system.
Potential Applications and Biological Significance
While specific biological studies on 8-Nitroquinazolin-4-ol are scarce, the broader class of nitro-substituted quinazolines has garnered significant interest in medicinal chemistry. The nitro group can act as a key pharmacophore and a versatile synthetic handle.
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Anticancer Activity: Many quinazolinone derivatives are potent inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are crucial in cancer cell proliferation. The nitro group's electron-withdrawing nature can influence the binding affinity of the quinazolinone scaffold to the ATP-binding pocket of these kinases.
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Antimicrobial and Antiprotozoal Agents: Nitro-containing heterocyclic compounds are well-known for their antimicrobial and antiprotozoal activities. The mechanism often involves the in vivo reduction of the nitro group to generate reactive nitrogen species that are toxic to the microorganisms.
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Synthetic Intermediate: The nitro group can be readily reduced to an amino group, providing a key synthetic intermediate for further functionalization and the generation of diverse libraries of quinazolinone derivatives for structure-activity relationship (SAR) studies.
Conclusion
8-Nitroquinazolin-4-ol is a compound of significant interest within the field of medicinal chemistry, primarily due to the established biological importance of the quinazolinone scaffold and the versatile nature of the nitro substituent. While direct experimental data on its physicochemical properties and biological activity are limited, this guide provides a comprehensive overview based on established chemical principles, predictive models, and comparative data from closely related analogues. The presented synthetic protocol offers a reliable starting point for its preparation, and the predicted spectroscopic data will be invaluable for its characterization. Further research into the experimental validation of these properties and the exploration of its biological potential is highly encouraged and is anticipated to unveil novel therapeutic applications for this intriguing molecule.
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